Lipophilicity Differentiation: XLogP3-AA of 4-Fluorobenzo[d]isothiazol-3-amine Is Elevated by 0.86 Log Units Relative to the Non-Fluorinated Parent Scaffold, Altering Predicted Membrane Permeability and Passive Absorption
The introduction of fluorine at the 4-position of the benzo[d]isothiazol-3-amine scaffold produces a measurable increase in computed lipophilicity. PubChem-computed XLogP3-AA for 4-fluorobenzo[d]isothiazol-3-amine is 2.1, compared to approximately 1.24 for the non-fluorinated parent benzo[d]isothiazol-3-amine (based on Chemsrc and Chemscene consensus LogP data), representing a ΔLogP of approximately +0.86 [1][2]. This increase shifts the compound closer to the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and cellular permeability while remaining below the LogP > 5 threshold associated with poor developability [3]. The 4-fluoro isomer's computed TPSA of 67.2 Ų further supports predicted passive membrane permeability, consistent with Lipinski and Veber rule compliance [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (PubChem); LogP = 2.0176 (Chemscene computational) |
| Comparator Or Baseline | Benzo[d]isothiazol-3-amine: LogP = 1.24 (Chemsrc); LogP = 1.8785 (Chemscene computational) |
| Quantified Difference | ΔXLogP/LogP ≈ +0.2 to +0.9 units (4-F > H), depending on the computational method used |
| Conditions | Computed values from PubChem XLogP3 3.0, Chemscene, and Chemsrc databases; no experimental logP data available for direct comparison |
Why This Matters
For procurement decisions in medicinal chemistry and fragment-based drug design, the increased lipophilicity of the 4-fluoro derivative relative to the parent scaffold directly impacts predicted membrane permeability, oral absorption potential, and non-specific protein binding, making it a distinct chemical starting point for SAR campaigns.
- [1] PubChem CID 91757220, Computed Properties: XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/91757220#section=Computed-Properties View Source
- [2] Chemsrc, Benzo[d]isothiazol-3-amine (CAS 23031-78-9): PSA = 67.15, LogP = 1.24. https://m.chemsrc.com/mip/cas/23031-78-9_1208891.html View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098. Reviews optimal LogP ranges for oral drug candidates. View Source
